2-Imino-3-(4-pyridylmethyl)thiazolidine
CAS No.:
Cat. No.: VC14167325
Molecular Formula: C9H11N3S
Molecular Weight: 193.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H11N3S |
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Molecular Weight | 193.27 g/mol |
IUPAC Name | 3-(pyridin-4-ylmethyl)-1,3-thiazolidin-2-imine |
Standard InChI | InChI=1S/C9H11N3S/c10-9-12(5-6-13-9)7-8-1-3-11-4-2-8/h1-4,10H,5-7H2 |
Standard InChI Key | IGYGCGJLQCEVCT-UHFFFAOYSA-N |
Canonical SMILES | C1CSC(=N)N1CC2=CC=NC=C2 |
Introduction
Chemical Identity and Structural Features
The molecular formula of 2-Imino-3-(4-pyridylmethyl)thiazolidine is C₉H₁₁N₃S, with a molecular weight of 193.27 g/mol. Its structure comprises a five-membered thiazolidine ring (containing sulfur and nitrogen) substituted with:
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An imino group (=NH) at position 2, which introduces tautomeric possibilities between thiazolidine-2-imine and thiazolidine-2-amine forms.
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A 4-pyridylmethyl group at position 3, contributing aromaticity and hydrogen-bonding capabilities via the pyridine nitrogen .
Key physicochemical properties inferred from analogs include:
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LogP (octanol-water partition coefficient): ~1.5–2.0, suggesting moderate lipophilicity suitable for membrane permeability .
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Hydrogen-bond donors/acceptors: 1 donor (imino NH) and 4 acceptors (pyridine N, thiazolidine S, and two ring nitrogens), facilitating interactions with biological targets .
Synthetic Routes and Modifications
While no explicit synthesis of 2-Imino-3-(4-pyridylmethyl)thiazolidine is documented, its preparation can be extrapolated from methods used for analogous iminothiazolidines:
Cyclocondensation of Thioureas
A common route involves reacting substituted thioureas with α-halo carbonyl compounds. For example:
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Step 1: Condensation of 4-pyridylmethylamine with carbon disulfide to form a substituted thiourea intermediate.
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Step 2: Reaction with 1,2-dibromoethane or chloroacetaldehyde under basic conditions to cyclize into the thiazolidine core .
Post-Modification of Thiazolidine Scaffolds
Alternative approaches modify preformed thiazolidines:
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Imination: Treating 3-(4-pyridylmethyl)thiazolidine with hydroxylamine or ammonia under oxidative conditions to introduce the imino group .
Structure-Activity Relationships (SAR)
Critical SAR insights from related compounds guide predictions about 2-Imino-3-(4-pyridylmethyl)thiazolidine:
Challenges and Future Directions
Despite its promising scaffold, 2-Imino-3-(4-pyridylmethyl)thiazolidine requires further investigation to:
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Optimize Synthetic Yield: Current methods for analogs suffer from low yields (~40–60%) due to side reactions during cyclization .
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Elucidate Pharmacokinetics: Predictive models indicate moderate hepatic clearance (20 mL/min/kg) but potential CYP450 inhibition risks .
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Expand Biological Screening: Prioritize assays against cancer, infectious diseases, and neurological targets to identify lead applications.
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